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molecular formula C8H7F3O B1197755 1-Phenyl-2,2,2-trifluoroethanol CAS No. 340-05-6

1-Phenyl-2,2,2-trifluoroethanol

Cat. No. B1197755
M. Wt: 176.14 g/mol
InChI Key: VNOMEAQPOMDWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04484993

Procedure details

In Example 20, by using tin chloride instead of zinc powder, trifluoromethyl was caused to react with trifluoromethyl iodide (SnCl2), as in the case of the Example 20, and CF3SnCl2I was obtained. Consecutively, as in the case of the Example 20, CF3SnCl2I was put into a flask together with benzaldehyde and dimethylformamide, and subjected to reaction under the action of ultrasonic waves, and the product extracted from an oil layer generated was hydrolyzed, thereby phenyltrifluoromethylcarbinol was obtained.
Name
CF3SnCl2I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Sn](I)(Cl)Cl)([F:4])([F:3])[F:2].[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN(C)C=O>[C:10]1([CH:9]([C:1]([F:4])([F:3])[F:2])[OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
CF3SnCl2I
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)[Sn](Cl)(Cl)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction under the action of ultrasonic waves
EXTRACTION
Type
EXTRACTION
Details
the product extracted from an oil layer

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04484993

Procedure details

In Example 20, by using tin chloride instead of zinc powder, trifluoromethyl was caused to react with trifluoromethyl iodide (SnCl2), as in the case of the Example 20, and CF3SnCl2I was obtained. Consecutively, as in the case of the Example 20, CF3SnCl2I was put into a flask together with benzaldehyde and dimethylformamide, and subjected to reaction under the action of ultrasonic waves, and the product extracted from an oil layer generated was hydrolyzed, thereby phenyltrifluoromethylcarbinol was obtained.
Name
CF3SnCl2I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([Sn](I)(Cl)Cl)([F:4])([F:3])[F:2].[CH:9](=[O:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>CN(C)C=O>[C:10]1([CH:9]([C:1]([F:4])([F:3])[F:2])[OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
CF3SnCl2I
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)[Sn](Cl)(Cl)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction under the action of ultrasonic waves
EXTRACTION
Type
EXTRACTION
Details
the product extracted from an oil layer

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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